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molecular formula C8H7NO5 B183026 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde CAS No. 34549-69-4

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Cat. No. B183026
M. Wt: 197.14 g/mol
InChI Key: CCHTVTHOPTTYSY-UHFFFAOYSA-N
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Patent
US05155230

Procedure details

First, 8.0 g (52.6 mmol) of 5-methoxysalicylaldehyde 5 was dissolved in 50 ml of acetic acid. Then, a mixed solution of 2.5 ml (59.7 mmol) of fuming nitric acid (99%, specific gravity 1.52) and 8 ml of acetic acid was added dropwise into the above mixture over a period of 1 hour while maintaining the temperature of the reaction mixture at approximately 15° C. with ice-cold water and strongly agitating the reaction mixture. Agitation was further continued for 7 hours. The precipitate formed was filtered, after which the precipitate was recrystallized from 500 ml of ethanol, thereby obtaining 4.2 g (21.3 mmol, yield 40.5%) of 3-nitro-5-methoxysalicylaldehyde 6 in the form of yellow needle crystals. This reaction can be expressed by the following chemical equation: ##STR7##
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[CH:5][CH:4]=1.[N+:12]([O-])([OH:14])=[O:13]>C(O)(=O)C>[N+:12]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:10]=[C:7]([CH:8]=[O:9])[C:6]=1[OH:11])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC1=CC=C(C(C=O)=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
strongly agitating the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
after which the precipitate was recrystallized from 500 ml of ethanol

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(C=O)=CC(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.3 mmol
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 40.5%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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